Cas no 66684-55-7 (Benzene, 3-bromo-1,2,4-trifluoro-5-methoxy-)

Benzene, 3-bromo-1,2,4-trifluoro-5-methoxy- structure
66684-55-7 structure
Product Name:Benzene, 3-bromo-1,2,4-trifluoro-5-methoxy-
CAS No:66684-55-7
MF:C7H4BrF3O
MW:241.005271911621
CID:4123810
PubChem ID:21730692
Update Time:2025-04-24

Benzene, 3-bromo-1,2,4-trifluoro-5-methoxy- Chemical and Physical Properties

Names and Identifiers

    • Benzene, 3-bromo-1,2,4-trifluoro-5-methoxy-
    • 3-Bromo-2,4,5-trifluoroanisole
    • 66684-55-7
    • Inchi: 1S/C7H4BrF3O/c1-12-4-2-3(9)6(10)5(8)7(4)11/h2H,1H3
    • InChI Key: SKMWMKJBAWMTGH-UHFFFAOYSA-N
    • SMILES: C1(F)=CC(OC)=C(F)C(Br)=C1F

Computed Properties

  • Exact Mass: 239.93976Da
  • Monoisotopic Mass: 239.93976Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 158
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 9.2Ų

Benzene, 3-bromo-1,2,4-trifluoro-5-methoxy- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A013020564-250mg
3-Bromo-2,4,5-trifluoroanisole
66684-55-7 97%
250mg
$470.40 2023-09-01
Alichem
A013020564-500mg
3-Bromo-2,4,5-trifluoroanisole
66684-55-7 97%
500mg
$798.70 2023-09-01
Alichem
A013020564-1g
3-Bromo-2,4,5-trifluoroanisole
66684-55-7 97%
1g
$1504.90 2023-09-01

Additional information on Benzene, 3-bromo-1,2,4-trifluoro-5-methoxy-

Introduction to Benzene, 3-Bromo-1,2,4-Trifluoro-5-Methoxy-

Benzene derivatives have long been of significant interest in the field of biomedical sciences, due to their diverse chemical properties and potential applications in drug discovery. Among these derivatives, Benzene, 3-bromo-1,2,4-trifluoro-5-methoxy- stands out as a unique compound with a complex structure that combines halogenation, fluorination, and methoxy substitution patterns. This article provides an in-depth analysis of the properties, applications, and recent advancements related to this compound.

The compound's IUPAC name reflects its structural features: it contains a bromine atom at position 3, trifluoro groups at positions 1, 2, and 4, and a methoxy group at position 5 on the benzene ring. This combination of substituents creates a highly functionalized aromatic system with unique electronic and steric properties. These characteristics make it an intriguing candidate for pharmaceutical research and chemical synthesis.

Recent studies have focused on the electronic effects of the substituents in this compound. The trifluoro groups, being strong electron-withdrawing meta directors, significantly influence the reactivity and stability of the benzene ring. This electronic environment can be exploited in the design of drugs with specific pharmacokinetic properties, such as improved bioavailability or enhanced target specificity.

The presence of bromine and methoxy groups adds further complexity to the molecule. Bromine introduces a degree of lipophilicity, which can affect drug distribution in the body, while the methoxy group contributes to hydrogen bonding capabilities, potentially enhancing solubility and metabolism. These factors are critical in determining the compound's pharmacokinetic profile and its suitability as a drug candidate.

Beyond its structural properties, Benzene, 3-bromo-1,2,4-trifluoro-5-methoxy- has shown promising applications in cancer research. Preclinical studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. Its mechanism of action appears to involve the modulation of key signaling pathways, including those related to cell cycle regulation and apoptosis.

Recent advancements in drug delivery systems have further enhanced the potential of this compound. For instance, incorporation into nanoparticle formulations has improved its stability and ability to target specific tissues, thereby minimizing off-target effects and enhancing therapeutic efficacy.

In conclusion, Benzene, 3-bromo-1,2,4-trifluoro-5-methoxy- represents a valuable tool in the biomedical research arsenal. Its unique structural features and versatile applications make it a compelling candidate for further investigation in drug development. As our understanding of its properties continues to evolve, particularly in the context of personalized medicine and precision therapy, this compound is poised to contribute significantly to future advancements in healthcare.

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